(S)-2-(N,N-Dibenzylamino)-3-methylbutanol
Overview
Description
Synthesis Analysis
(S)-2-(N,N-Dibenzylamino)-3-methylbutanol and related compounds have been synthesized through various chemical reactions. For instance, optically pure compounds have been prepared using asymmetrically modified nickel catalysts and preferential crystallization of dibenzylammonium salts (Kikukawa et al., 1987). Another method involves the synthesis of dibenzylamino-1-methylcyclohexanol and its isomers, with the stereochemistry determined through NMR spectroscopy and single crystal X-ray analysis (Jones et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to (S)-2-(N,N-Dibenzylamino)-3-methylbutanol has been characterized in detail, including vibrational and hyperpolarizability calculations. Studies such as those by Subashchandrabose et al. (2012) have utilized FT-IR, FT-Raman, UV-vis spectroscopy, and B3LYP/6-31G(d,p) level calculations to analyze the molecular structure and its characteristics (Subashchandrabose et al., 2012).
Chemical Reactions and Properties
Research on (S)-2-(N,N-Dibenzylamino)-3-methylbutanol focuses on its involvement in various chemical reactions and the unique properties it exhibits. For example, studies have explored selective homologation routes to produce triptane from dimethyl ether on acid zeolites, highlighting the compound's role in intricate chemical processes (Ahn et al., 2009).
Physical Properties Analysis
The physical state of related compounds like 2-methylbutane-1,2,3,4-tetraol has been studied to understand their phase states in pure and mixed aerosols, providing insights into the liquid-like state at moderate to high relative humidity and the semisolid or glassy state at low humidity (Lessmeier et al., 2018).
Chemical Properties Analysis
The chemical properties of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol are closely linked to its structure and synthesis. For instance, the synthesis and reactions of N-methylbenzylammonium fluorochromate(VI) on silica gel highlight the compound's selective and efficient oxidation properties, underscoring the importance of understanding its chemical behavior (Kassaee et al., 2004).
Scientific Research Applications
Biofuel Research
2-Methylbutanol has been studied in combustion experiments and modeling to provide new data on ignition delay times and flame speeds, important for next-generation biofuels (Park et al., 2015).
Organic Synthesis
N,N-Dibenzylamino aldehydes can be transformed into aldimines and used as chiral building blocks in organic synthesis, particularly for obtaining alpha-amino aziridines in high yields (Reetz & Lee, 2001).
Pharmaceuticals
The C2-symmetrical diamine diol core unit of HIV-1 protease inhibitors can be synthesized from lithio derivatives of (S)-2-(N,N-dibenzylamino)alkyl carbamates (Weber et al., 1999).
Crystallography
Preferential crystallization of 2-(4-chlorophenyl)-3-methylbutanoic acid with diethylamine was used to understand the structural assignment of the precipitated crystalline solid (Nohira et al., 1982).
Chemical Engineering
The combustion chemistry of 2-methylbutanol in low-pressure premixed flames is important for its potential as a biofuel (Lucassen et al., 2015).
Chiral Chemistry
Efficient, scalable separation of cis-4-benzyloxy-2,3-epoxybutanol enantiomers has been applied for the enantioselective synthesis of (2S,3S,1′S)- and (2R,3R,1′R)-(Faigl et al., 2005).
Chemical Synthesis
Chiral N-α -methylbenzyl-2-phenylpyrrolidine can be prepared by reacting 1-phenyl-1,4-dibromobutane with S-(α -α -methylbenzylamine or methyl α -benzoy (Reddy & Periasamy, 1995).
properties
IUPAC Name |
(2S)-2-(dibenzylamino)-3-methylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLAXLXECFRUPM-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229978 | |
Record name | (2S)-2-[Bis(phenylmethyl)amino]-3-methyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Dibenzylamino)-3-methyl-1-butanol | |
CAS RN |
111060-54-9 | |
Record name | (2S)-2-[Bis(phenylmethyl)amino]-3-methyl-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111060-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-[Bis(phenylmethyl)amino]-3-methyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(N,N-Dibenzylamino)-3-methylbutanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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